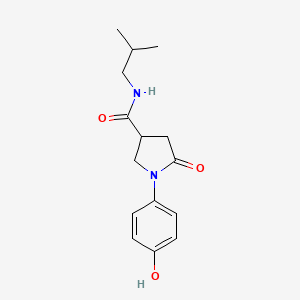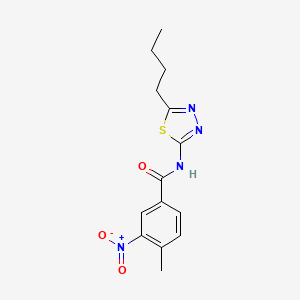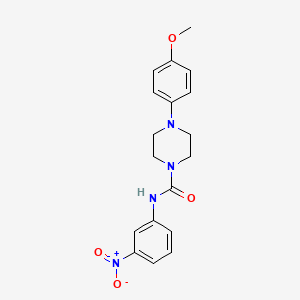
1-(4-hydroxyphenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide
説明
1-(4-hydroxyphenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. This compound is commonly known as LY2886721 and is a selective and potent antagonist of the cannabinoid receptor type 1 (CB1). The CB1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system, and its activation has been linked to various physiological processes, including appetite regulation, pain perception, and mood regulation.
作用機序
LY2886721 acts as a selective antagonist of the 1-(4-hydroxyphenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide receptor, which is widely distributed in the central nervous system. The 1-(4-hydroxyphenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide receptor is activated by endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, as well as by exogenous cannabinoids, such as delta-9-tetrahydrocannabinol (THC), the psychoactive component of marijuana. The activation of 1-(4-hydroxyphenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide receptors has been linked to various physiological processes, including appetite regulation, pain perception, and mood regulation. LY2886721 blocks the activation of 1-(4-hydroxyphenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide receptors by endogenous and exogenous cannabinoids, leading to a reduction in appetite, pain perception, and drug-seeking behavior.
Biochemical and Physiological Effects:
LY2886721 has been shown to reduce food intake and body weight in animal models of obesity by blocking the activation of 1-(4-hydroxyphenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide receptors in the hypothalamus, a region of the brain that regulates appetite and energy balance. The compound has also been shown to improve glucose tolerance in animal models of diabetes by blocking the activation of 1-(4-hydroxyphenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide receptors in the liver, a key organ involved in glucose metabolism. LY2886721 has also been shown to reduce drug-seeking behavior in animal models of drug addiction by blocking the activation of 1-(4-hydroxyphenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide receptors in the brain regions involved in reward and motivation.
実験室実験の利点と制限
LY2886721 has several advantages for lab experiments, including its high potency and selectivity for the 1-(4-hydroxyphenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide receptor, which allows for precise manipulation of the endocannabinoid system. The compound also has good pharmacokinetic properties, including good oral bioavailability and a long half-life, which allows for convenient dosing and sustained drug exposure. However, LY2886721 has some limitations for lab experiments, including its high cost and the need for specialized equipment and expertise for its synthesis and administration.
将来の方向性
LY2886721 has several potential future directions for research, including its potential therapeutic applications in various diseases, including obesity, diabetes, and drug addiction. The compound may also have potential applications in other areas, such as pain management and mood disorders. Future research may also focus on developing more potent and selective 1-(4-hydroxyphenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide receptor antagonists with improved pharmacokinetic properties and fewer side effects. Additionally, research may focus on elucidating the role of the endocannabinoid system in various physiological processes and diseases, which may lead to the development of new therapeutic targets and drugs.
科学的研究の応用
LY2886721 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and drug addiction. The compound has been shown to reduce food intake and body weight in animal models of obesity and to improve glucose tolerance in animal models of diabetes. LY2886721 has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
特性
IUPAC Name |
1-(4-hydroxyphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)8-16-15(20)11-7-14(19)17(9-11)12-3-5-13(18)6-4-12/h3-6,10-11,18H,7-9H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYDCNQEGYUABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-hydroxyphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(bicyclo[2.2.1]hept-5-en-2-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4120456.png)
![3-azocan-1-yl-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B4120464.png)
![2-fluoro-N-[2-(4-nitrophenyl)propyl]benzamide](/img/structure/B4120479.png)
![N-[1-(hydroxymethyl)propyl]-N'-propylethanediamide](/img/structure/B4120480.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4120485.png)
![dimethyl 5-{[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4120494.png)
![2-[(2-bromobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4120497.png)
![ethyl 2-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4120505.png)
![4-(cyclohexylmethyl)-5-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4120508.png)


![N-ethyl-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120518.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4120527.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methoxyphenyl)urea](/img/structure/B4120532.png)